l-Tetrahydrocoptisine l-Tetrahydrocoptisine
Brand Name: Vulcanchem
CAS No.: 84-39-9
VCID: VC0192457
InChI: InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m1/s1
SMILES: C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Molecular Formula: C19H17NO4
Molecular Weight: 323.3 g/mol

l-Tetrahydrocoptisine

CAS No.: 84-39-9

Natural Products

VCID: VC0192457

Molecular Formula: C19H17NO4

Molecular Weight: 323.3 g/mol

l-Tetrahydrocoptisine - 84-39-9

CAS No. 84-39-9
Product Name l-Tetrahydrocoptisine
Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
IUPAC Name (1R)-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene
Standard InChI InChI=1S/C19H17NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,6-7,15H,3-5,8-10H2/t15-/m1/s1
Standard InChIKey UXYJCYXWJGAKQY-OAHLLOKOSA-N
Isomeric SMILES C1CN2CC3=C(C[C@@H]2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
SMILES C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Canonical SMILES C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6
Synonyms 6,7,12b,13-Tetrahydro-4H-bis(1,3)benzodioxolo(5,6-a:4',5'-g)quinolizine
stylopine
stylopine, (S)-isomer
stylopine, 14C-labeled, (+,-)-isomer
tetrahydrocoptisine
PubChem Compound 697545
Last Modified Nov 13 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator